3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Overview
Description
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a compound that features both amino and carbamoyl functional groups
Scientific Research Applications
Pharmacokinetics and Cancer Treatment Applications
A phase I pharmacokinetic study explored the properties of a novel small-molecule ribonucleotide reductase inhibitor, demonstrating its oral bioavailability and tolerability in patients with advanced solid tumors. This study estimated the maximum tolerated dose (MTD) and provided insights into dose-limiting toxicities and the clinical benefit rate associated with the compound (Chao et al., 2012).
Metabolic Studies
In metabolic research, the comprehensive measurement of endogenous metabolites revealed insights into diabetes research. For instance, a multiplatform metabolomics study in an epidemiological setting identified known and novel deregulated metabolites associated with diabetes, highlighting the potential of metabolic markers to detect diabetes-related complications in the general population (Suhre et al., 2010).
Brain and Behavior
The effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the human cortex, on brain and behavior have been studied, revealing the potential calming effects of GABA food supplements. These effects might be exerted through the blood-brain barrier passage or indirectly via the enteric nervous system, although the exact mechanism of action remains unclear (Boonstra et al., 2015).
Mechanism of Action
Biochemical Pathways
They can be functionalized onto mesoporous SBA-15 silica for controlled drug release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. For instance, it’s known that similar compounds are stable under normal conditions but should be used with good ventilation to avoid skin, eye, and mucous membrane contact .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid typically involves the reaction of 3-carbamoylpropanoic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Properties
IUPAC Name |
4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNTVPOQWOVDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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